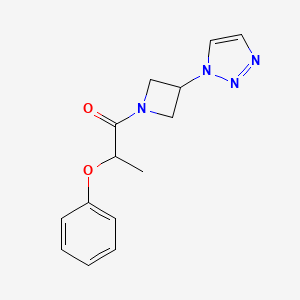

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one

Description

Properties

IUPAC Name |

2-phenoxy-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-11(20-13-5-3-2-4-6-13)14(19)17-9-12(10-17)18-8-7-15-16-18/h2-8,11-12H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXNIEIMQWMVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)N2C=CN=N2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

Introduction of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol reacts with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and careful control of reaction conditions to ensure high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the triazole ring or other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Molecular Characteristics

The compound has a molecular formula of and a molecular weight of approximately 308.33 g/mol. Its structure includes:

- Triazole Ring : Known for its biological activity.

- Azetidine Ring : Contributes to the compound's pharmacological properties.

- Phenoxy Group : Enhances solubility and bioactivity.

Chemistry

In chemical research, the compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural motifs allow chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity against various microbial strains. The presence of the triazole moiety is crucial for this bioactivity, as it interacts with biological targets effectively.

Anticancer Activity

Studies have demonstrated that similar compounds can inhibit cancer cell proliferation. For instance, triazole derivatives have been reported to show activity against several cancer cell lines, including breast and lung cancer cells .

Drug Development

The compound is being explored for its potential therapeutic applications. Triazole derivatives are known to inhibit specific kinases involved in cancer progression, such as the bcr-abl kinase associated with chronic myeloid leukemia.

Anti-inflammatory Effects

Research has shown that triazole derivatives possess anti-inflammatory properties comparable to established drugs like ibuprofen . This suggests potential applications in treating inflammatory diseases.

Industrial Applications

The compound's properties make it suitable for developing new materials with specific electronic or photonic characteristics. Its stability under various conditions allows for applications in material science and nanotechnology.

Case Study 1: Anticancer Activity

In a study published by Sameliuk et al., several triazole derivatives were synthesized and tested for their anticancer properties against multiple tumor cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

A series of experiments conducted on triazole derivatives revealed their efficacy against bacterial and fungal strains. The studies demonstrated that these compounds could be developed into new antimicrobial agents, addressing the growing concern of antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The azetidine ring may interact with biological membranes, affecting their integrity and function. Overall, the compound’s effects are mediated through its ability to interact with and modulate various biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one is a synthetic compound of interest in medicinal chemistry due to its unique structural features, including a triazole ring and an azetidine moiety. These components suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₃N₅O |

| Molecular Weight | 265.28 g/mol |

| CAS Number | 2034522-55-7 |

The mechanism of action for this compound likely involves interactions with biological macromolecules such as enzymes and receptors. The triazole ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which can enhance binding affinity to various targets. This property is particularly relevant in the context of drug design, where such interactions can modulate biological activity effectively.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been shown to possess antifungal and antibacterial activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Anticancer Properties

The azetidine and triazole moieties have been associated with anticancer activities in various studies. For example, compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies showing that triazole-based compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Triazole Derivatives : A study demonstrated that triazole-containing compounds exhibited potent antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents.

- Azetidine-Based Anticancer Agents : Another research focused on azetidine derivatives showed promising results in inhibiting cancer cell proliferation and migration, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

- In Silico Predictions : Computational docking studies have indicated favorable interactions between similar compounds and key proteins involved in cancer progression, supporting the potential for targeted therapy applications .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains |

| Anticancer | Induces apoptosis and inhibits tumor growth in multiple cancer cell lines |

| Anti-inflammatory | Modulates inflammatory responses by inhibiting cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.